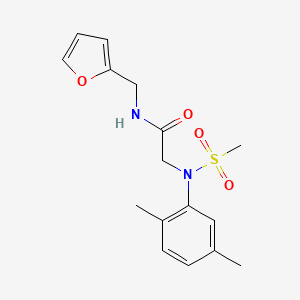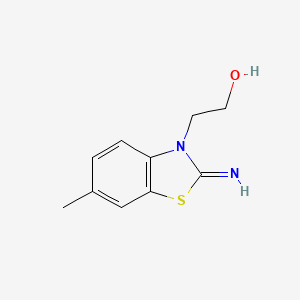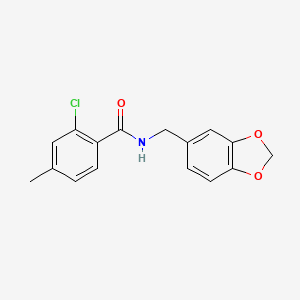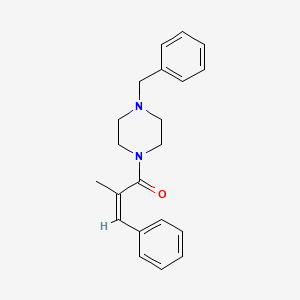
N~2~-(2,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMF-DMA and is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The exact mechanism of action of DMF-DMA is not fully understood. However, studies have shown that it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It may also have antioxidant properties and be able to protect against oxidative stress.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have various biochemical and physiological effects. It may be able to reduce inflammation and oxidative stress, improve mitochondrial function, and enhance the immune system. It may also have neuroprotective effects and be able to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMF-DMA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying inflammation and its role in various diseases. However, one limitation of using DMF-DMA is that its exact mechanism of action is not fully understood, which can make it difficult to interpret study results.
Orientations Futures
There are several potential future directions for research involving DMF-DMA. Some of these include investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its role in regulating the immune system, and studying its effects on mitochondrial function. Additionally, further research is needed to fully understand its mechanism of action and how it may be used in the development of new therapies.
Méthodes De Synthèse
The synthesis of DMF-DMA involves several steps, including the reaction of 2,5-dimethylphenyl isocyanate with 2-furylmethylamine to form the intermediate product, N-(2-furylmethyl)-2,5-dimethylphenylurea. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, N~2~-(2,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
DMF-DMA has been used in various scientific studies to investigate its potential applications in the field of medicine. Some of the areas of research include cancer treatment, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-7-13(2)15(9-12)18(23(3,20)21)11-16(19)17-10-14-5-4-8-22-14/h4-9H,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGFOOEOFYVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)

![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)


![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)